
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditionsThe amino group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- ETHYL 4-AMINO-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- ETHYL 4-AMINO-5-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- ETHYL 4-AMINO-5-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
91857-59-9 |
|---|---|
Molekularformel |
C12H12ClN3O2 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZSQNIFUXLRKJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


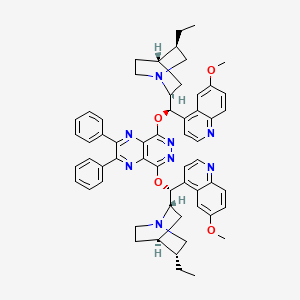
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)

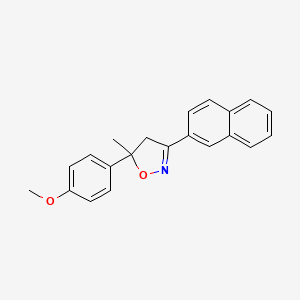
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
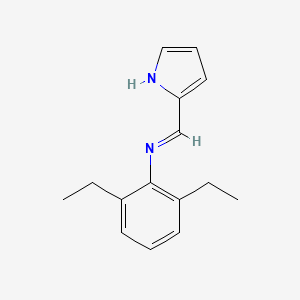
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
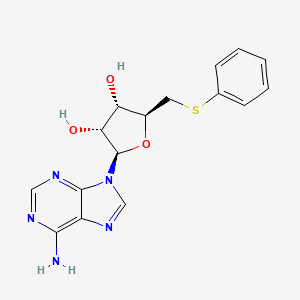
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
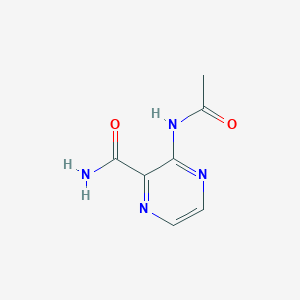
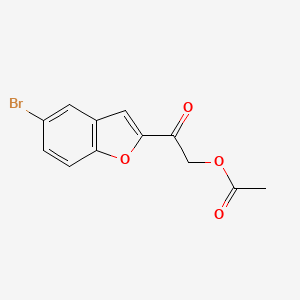
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)
